(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid
Overview
Description
Δ2-Cephalexin is an isomeric impurity of the semi-synthetic antibiotic Cephalexin
Mechanism of Action
Target of Action
Cephalexin Impurity F, also known as DELTA2-CEPHALEXIN, is a derivative of the first-generation cephalosporin antibiotic, Cephalexin . The primary targets of this compound are the bacterial cell walls, specifically the peptidoglycan layer, which provides mechanical stability to the cell .
Mode of Action
Cephalexin Impurity F, like its parent compound Cephalexin, contains a beta-lactam and a dihydrothiazide . It inhibits bacterial cell wall synthesis, leading to the breakdown and eventual death of the bacterial cell . Unlike penicillins, cephalosporins are more resistant to the action of beta-lactamase , an enzyme produced by certain bacteria that can inactivate beta-lactam antibiotics.
Biochemical Pathways
This binding inhibits the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity .
Pharmacokinetics
The human jejunal permeability (Peff) of Cephalexin is 1.56 x 10^-4 cm/s, indicating its importance in drug absorption .
Result of Action
The result of the action of Cephalexin Impurity F is the inhibition of bacterial cell wall synthesis, leading to cell lysis and death . This makes it effective against a broad range of gram-positive and gram-negative bacteria.
Action Environment
The action of Cephalexin Impurity F can be influenced by various environmental factors. For instance, it has been found that Cephalexin is generally stable when exposed to temperatures up to 60 °C, ultraviolet light or visible light in the 300–800 nm wavelength range, and 75% relative humidity . Under acidic, basic, hydrogen peroxide, and metal ion oxidative conditions, cephalexin showed degradation susceptibility . These findings suggest that similar environmental factors could potentially influence the action, efficacy, and stability of Cephalexin Impurity F.
Biochemical Analysis
Biochemical Properties
It is known that it differs from cephalexin in the position of the double bond of the dihydrothiazine ring . This structural difference could potentially influence its interactions with enzymes, proteins, and other biomolecules.
Cellular Effects
Given its structural similarity to cephalexin, it may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Like cephalexin, it may interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, Cephalexin Impurity F has been observed under forced degradation conditions . It was found that cephalexin is generally stable when exposed to temperatures up to 60 °C, ultraviolet light, or visible light in the 300–800 nm wavelength range and 75% relative humidity . Under acidic, basic, hydrogen peroxide, and metal ion oxidative conditions, cephalexin showed degradation susceptibility, as demonstrated by the decrease in content and the formation of degradation products .
Metabolic Pathways
Given its structural similarity to cephalexin, it may be involved in similar metabolic pathways .
Properties
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-7,10-12,15H,17H2,1H3,(H,18,20)(H,22,23)/t10-,11-,12?,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UALOAEFJDPITFY-XOGJBXBPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2C(C(=O)N2C1C(=O)O)NC(=O)C(C3=CC=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CS[C@@H]2[C@@H](C(=O)N2C1C(=O)O)NC(=O)[C@@H](C3=CC=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80554692 | |
Record name | (6R,7R)-7-{[(2R)-2-Amino-2-phenylacetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80554692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79750-46-2 | |
Record name | (6R,7R)-7-{[(2R)-2-Amino-2-phenylacetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80554692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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